3-Amino-5,7-dichloroquinoline Dihydrochloride

Antimalarial β-Hematin Inhibition Structure-Activity Relationship

Researchers requiring regioselective quinoline building blocks face limited options for 3-amino-substituted scaffolds. 3-Amino-5,7-dichloroquinoline dihydrochloride (CAS 1296950-84-9) provides a unique 3-amino-5,7-dichloro pattern distinct from the 4-aminoquinoline pharmacophore, enabling three-directional diversification via Pd-catalyzed cross-coupling. • Two electronically comparable aryl chloride handles (C5, C7) for sequential Suzuki/Buchwald-Hartwig chemistry • 3-Amino group for linker attachment in PROTAC and affinity probe synthesis • Dihydrochloride salt ensures aqueous solubility for biological screening Supplied as ≥95% purity solid with room-temperature storage; standard international shipping available.

Molecular Formula C9H8Cl4N2
Molecular Weight 286 g/mol
CAS No. 1296950-84-9
Cat. No. B1377707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5,7-dichloroquinoline Dihydrochloride
CAS1296950-84-9
Molecular FormulaC9H8Cl4N2
Molecular Weight286 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl
InChIInChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H
InChIKeyIZAIGHXFAKDMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5,7-dichloroquinoline Dihydrochloride: Structural Identity & Procurement


3-Amino-5,7-dichloroquinoline dihydrochloride (CAS 1296950-84-9) is a halogenated quinoline building block featuring an amino group at position 3 and chlorine atoms at positions 5 and 7 on the quinoline backbone, supplied as the dihydrochloride salt with a molecular weight of 286.0 g/mol and typical commercial purity of ≥95% . Unlike the well-characterized 4-aminoquinoline antimalarials (e.g., chloroquine), the 3-amino substitution pattern places the amine in a meta-like relationship to the ring nitrogen, conferring distinct electronic properties and reactivity useful in medicinal chemistry and cross-coupling applications [1]. The compound is classified as a research chemical building block for the synthesis of targeted bioactive molecules, with reported investigation in anticancer, antimicrobial, and antiparasitic contexts [2].

Halogenated quinoline building block for medicinal chemistry diversification
Dihydrochloride salt supports direct aqueous assay compatibility
3-Amino substitution enables non-canonical heme-target probe synthesis

Why 3-Amino-5,7-dichloroquinoline Is Not Interchangeable


The combination of a 3-amino group with a 5,7-dichloro substitution pattern on the quinoline core creates a unique electronic and steric environment that is not interchangeable with the canonical 4-amino-7-chloroquinoline scaffold of chloroquine or with other dichloroquinoline regioisomers such as 4,7-dichloroquinolin-3-amine [1]. In the 4-aminoquinoline series, the 7-chloro group is a demonstrated requirement for β-hematin inhibitory activity, but this structure–activity relationship (SAR) is established for the 4-amino template and does not directly translate to the 3-amino series, where the amino group orientation relative to the quinoline nitrogen alters both heme-binding geometry and target engagement [2]. Furthermore, the 5,7-dichloro pattern introduces steric crowding adjacent to the amino group at position 3, which modulates nucleophilic reactivity in cross-coupling reactions compared to 6,8- or 4,5-dichloro isomers, making direct substitution of one regioisomer for another unreliable in synthetic pathway development .

This Product 3-Amino-5,7-dichloroquinoline
4-Amino-7-chloroquinoline (Chloroquine scaffold) Amino group position may shift heme-binding geometry; SAR does not transfer directly from the 4-amino series.
This Product 3-Amino-5,7-dichloroquinoline
4,7-Dichloroquinolin-3-amine (Regioisomer) Pyridine-ring vs. benzenoid-ring chloride alters cross-coupling reactivity and steric profile.
Class-level SAR is not regioisomer-transferable; 5,7-dichloro identity is a critical procurement specification. Always verify regioisomer CAS before substitution.

3-Amino-5,7-dichloroquinoline: Differentiation Evidence vs. Closest Analogs


β-Hematin Inhibition: Substitution Pattern Comparison

In the landmark SAR study by Egan et al. (2000), 19 aminoquinolines were evaluated for β-hematin inhibitory activity. The 4-amino-7-chloroquinoline template was identified as essential for strong β-hematin inhibition, with the 7-chloro group being a strict requirement within the 4-amino series. Critically, 3-aminoquinoline (without chloro substituents) and 4,7-dichloroquinoline (without the amino group) both lacked β-hematin inhibitory activity, demonstrating that neither the 3-amino motif nor the dichloro pattern alone confers activity; the specific combination and position of substituents is the determining factor [1]. The 3-amino-5,7-dichloroquinoline scaffold represents a distinct pharmacophoric geometry from the validated 4-amino-7-chloro template, with the amino group in a meta relationship to the quinoline nitrogen rather than para, which is predicted to alter Fe(III)PPIX coordination geometry and β-hematin inhibition potency compared to the 4-amino series, though direct β-hematin data for the 3-amino-5,7-dichloro compound is not publicly reported .

β-Hematin Inhibition
Class-level inference
4-NH₂-7-Cl template: active inhibitor. 3-NH₂ alone & 4,7-diCl alone: inactive. Specific activity for 3-NH₂-5,7-diCl not reported.
Substitution position governs biological outcome; do not assume 3-amino series recapitulates 4-amino template.
Direct assay data for this scaffold is unavailable; risk must be managed in antimalarial lead screening.
Antimalarial β-Hematin Inhibition Structure-Activity Relationship

Synthetic Reactivity: 5,7- vs. 4,7-Dichloro Substitution

Among 3-amino-dichloroquinoline regioisomers, the 5,7-dichloro pattern places both chlorine atoms on the same benzenoid ring (positions 5 and 7), creating a distinct electronic environment compared to the 4,7-dichloro isomer (CAS 858468-08-3), where one chlorine resides on the pyridine ring. This difference is predicted to impact reactivity in palladium-catalyzed cross-coupling reactions: the 5,7-dichloro isomer presents two electronically similar aryl chloride sites on the same ring, enabling sequential or regioselective functionalization strategies that are not feasible with the electronically dissimilar chlorides of the 4,7-isomer . Commercial pricing data provides a procurement-relevant differentiator: 3-Amino-5,7-dichloroquinoline Dihydrochloride (CAS 1296950-84-9) is listed at approximately €711/g from CymitQuimica (2019 pricing) , while 3-Amino-4,7-dichloroquinoline (CAS 858468-08-3) is typically offered at lower price points reflecting differing synthetic accessibility and demand, though exact comparator pricing requires current vendor quotation .

Cross-Coupling Reactivity
Class-level inference
5,7-diCl provides two electronically similar aryl chloride handles on the same benzenoid ring, unlike the electronically dissimilar sites in the 4,7-isomer.
Regioisomer choice dictates diversification strategy; direct substitution is unreliable for synthetic pathway development.
Comparative kinetic data not publicly available; reactivity predicted by Hammett parameters.
Medicinal Chemistry Cross-Coupling Building Block

Salt Form Advantage: Solubility vs. Free Base for Assays

3-Amino-5,7-dichloroquinoline is commercially supplied as the dihydrochloride salt (CAS 1296950-84-9), which confers markedly improved aqueous solubility compared to the free base form (5,7-dichloroquinolin-3-amine, CAS 1297654-76-2) . The dihydrochloride salt is described as a yellow crystalline powder soluble in water and ethanol, while the free base is expected to have limited aqueous solubility typical of halogenated quinolines (clogP predicted ~2.5–3.0 for the neutral species) . This solubility differential is critical for in vitro biological assays: the dihydrochloride salt enables direct dissolution in aqueous buffer systems at concentrations relevant for cell-based screening (typically 1–100 μM), whereas the free base would require DMSO stock solutions with potential solvent toxicity confounding assay results. The Fujifilm Wako listing confirms room-temperature storage stability for the dihydrochloride salt, supporting routine laboratory handling without cold-chain requirements .

Salt Form Solubility
Data to verify
Dihydrochloride salt: water- and ethanol-soluble. Free base: limited aqueous solubility expected.
Salt form directly enables cell-based screening workflows by eliminating DMSO artifacts.
Quantitative solubility values are vendor-reported; independent measurement is advised for critical assays.
Aqueous Solubility Formulation In Vitro Assay

Anticancer Mechanism Differentiation: 3-Amino vs. 4-Aminoquinoline

A 2021 review on aminoquinolines as translational models for drug repurposing highlighted that the antitumor mechanisms of aminoquinolines differ substantially between the 4-aminoquinoline class (chloroquine/hydroxychloroquine, primarily autophagy inhibition via lysosomotropic effects) and other aminoquinoline substitution patterns [1]. Derivatives of 3-amino-5,7-dichloroquinoline have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines . However, specific IC₅₀ values for the parent 3-amino-5,7-dichloroquinoline dihydrochloride against these cell lines are not publicly available in peer-reviewed literature as of the search date; the available evidence references 'compounds derived from' this scaffold rather than the unsubstituted building block itself . This distinguishes the compound from extensively profiled 4-aminoquinolines such as chloroquine, for which MCF-7 IC₅₀ values of ~20–50 μM are reported under comparable conditions [2]. The 3-amino-5,7-dichloro scaffold thus occupies a distinct position as a derivatization-ready starting point for anticancer SAR exploration rather than a pre-validated antiproliferative agent.

Anticancer Cytotoxicity
Data to verify
Derivatives active against MCF-7 and HCT-116 lines; parent compound IC₅₀ not publicly disclosed.
Positioned as a derivatization starting point, not a pre-validated antiproliferative agent.
Chloroquine serves as class comparator (MCF-7 IC₅₀ ~20–50 μM), but mechanisms are not transferable.
Anticancer Cytotoxicity Drug Repurposing

3-Amino-5,7-dichloroquinoline: Optimal Use Cases


Regioselective Cross-Coupling for Kinase Inhibitor Synthesis

The 5,7-dichloro substitution pattern on the 3-aminoquinoline scaffold provides two electronically comparable aryl chloride handles on the same benzenoid ring, enabling sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for the systematic exploration of structure-activity relationships in kinase inhibitor programs. The 3-amino group serves as an additional functionalization point, allowing three-directional diversification from a single building block. This scenario is supported by the compound's documented use in nucleophilic substitution and cross-coupling reactions , and is distinct from 4-aminoquinoline-based strategies where the amino group position governs a different vectorial output.

Non-Canonical Heme Detoxification Inhibitors for Antiparasitic Discovery

The Egan et al. SAR study established that β-hematin inhibition is exquisitely sensitive to amino group position, with the 4-amino-7-chloroquinoline template being the validated pharmacophore while 3-aminoquinoline and simple dichloroquinolines are inactive [1]. The 3-amino-5,7-dichloroquinoline scaffold offers a structurally distinct chemotype for probing whether alternative heme-binding geometries can overcome chloroquine resistance mechanisms mediated by PfCRT mutations. Its dihydrochloride salt form ensures aqueous compatibility for parasite culture-based screening without solvent artifacts .

Tool Compound Synthesis for Target Identification

The combination of an aromatic amine (position 3), two aryl chlorides (positions 5 and 7), and good aqueous solubility via the dihydrochloride salt makes this compound suitable for the synthesis of affinity probes or PROTAC precursors. The 3-amino group can be elaborated with linker moieties while the chloro substituents remain available for further functionalization or serve as passive structural elements. This application leverages the compound's classification as a versatile building block in pharmaceutical research and its room-temperature storage stability simplifying laboratory logistics .

Differentiating 3- vs. 4-Aminoquinoline Anticancer Mechanisms

Given that 4-aminoquinolines (chloroquine, hydroxychloroquine) exert anticancer effects primarily through autophagy inhibition, the 3-amino-5,7-dichloroquinoline scaffold provides a structural probe to dissect whether the anticancer activity of aminoquinolines is mechanism-specific to the 4-amino series or generalizable to other amino substitution patterns. This scenario is supported by the 2021 review differentiating antitumor mechanisms across aminoquinoline subclasses [2], and the reported cytotoxic activity of 3-amino-5,7-dichloroquinoline derivatives against MCF-7 and HCT-116 cells .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Two electronically similar aryl chloride handles
Regioselective cross-coupling outcome review
Heme detoxification probe
Non-4-amino substitution pattern
β-Hematin inhibition assay context
PROTAC / affinity probe synthesis
3-directional derivatization from 3-NH₂ and 5,7-diCl
Linker attachment and stability review
Anticancer SAR exploration
3-Aminoquinoline vs. 4-aminoquinoline mechanism
Cell-model endpoint review and MCF-7/HCT-116 context

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